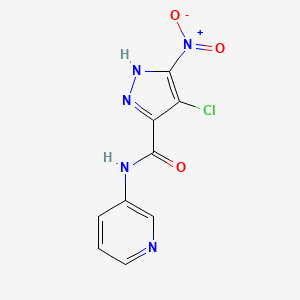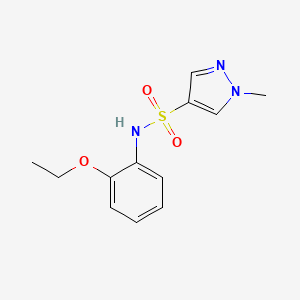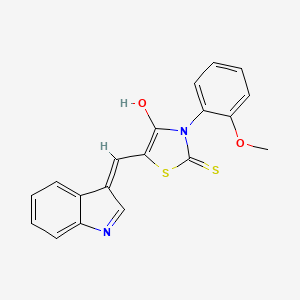![molecular formula C11H11N5O2 B6105492 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
Descripción general
Descripción
The compound “3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole” seems to be a complex organic compound. It is composed of a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . Additionally, it has a diazenyl group attached to the 4 position, which is further connected to a nitrophenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds has been reported. For instance, 3,5-dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, would form the core of the molecule . The diazenyl group would likely contribute to the polarity of the molecule, and the nitrophenyl group would likely have a significant impact on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
- The molecular structures of certain pyrazole derivatives, including a related compound, exhibit nonplanar configurations with varied dihedral angles. These structures are characterized by weak intermolecular interactions such as C-H...O and π-π interactions, revealing insights into the compound's structural stability and potential applications in crystallography (Bustos et al., 2015).
Synthetic Chemistry
- Pyrazole derivatives, including those closely related to 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, are synthesized through reactions involving β-diketohydrazones and substituted arylhydrazines. These compounds have potential applications in the development of new synthetic methodologies (Bustos et al., 2009).
Materials Science and Coordination Chemistry
- Compounds like 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole are part of a class of helically twisted synthetic organic molecules. Their derivatives form square planar complexes with metals like Pd(II), indicating potential applications in materials science and coordination chemistry (Drew et al., 2007).
Dye Synthesis and Spectroscopy
- Azo dyes derived from pyrazole compounds, including 3,5-dimethyl variants, are synthesized and characterized for their spectroscopic properties. These dyes have potential applications in colorimetry and the development of new materials with specific absorption properties (Atay et al., 2017).
Computational Chemistry and Spectral Analysis
- Pyrazole derivatives, such as 3,5-dimethyl variants, are studied using density functional theory (DFT) to understand their structural and spectral characteristics. These studies contribute to computational chemistry and help in predicting the behavior of these compounds under different conditions (Ibnaouf et al., 2019).
Electrochemical Behavior
- Arylazapyrazole derivatives, including 3,5-dimethyl variants, show specific electrochemical behaviors, which are crucial in developing new electrochemical sensors or materials for electronic applications (Arshad et al., 2017).
Propiedades
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-11(8(2)13-12-7)15-14-9-4-3-5-10(6-9)16(17)18/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFABUVMASIDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)


![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)

![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6105504.png)
